molecular formula C7H7N5O4 B3058734 3,7-Dimethyl-8-nitropurine-2,6-dione CAS No. 91448-32-7

3,7-Dimethyl-8-nitropurine-2,6-dione

Cat. No.: B3058734
CAS No.: 91448-32-7
M. Wt: 225.16 g/mol
InChI Key: OQHHUXUHSSFYQJ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-nitropurine-2,6-dione is a chemical compound with the molecular formula C7H7N5O4 and a molecular weight of 225.162 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-nitropurine-2,6-dione typically involves the nitration of 3,7-dimethylxanthine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-nitropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-8-nitropurine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-nitropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleotide metabolism, leading to alterations in cellular processes. It may also interact with DNA and RNA, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. This makes it valuable for research and industrial applications where such properties are desired .

Properties

IUPAC Name

3,7-dimethyl-8-nitropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O4/c1-10-3-4(8-6(10)12(15)16)11(2)7(14)9-5(3)13/h1-2H3,(H,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHUXUHSSFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405292
Record name AC1Q3XMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91448-32-7
Record name AC1Q3XMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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